Photo-lysine-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

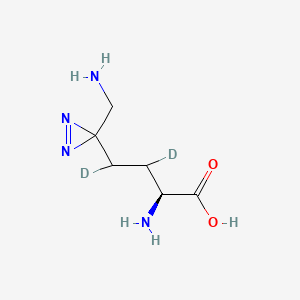

Molecular Formula |

C6H12N4O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |

InChI Key |

UQYHYAIQUDDSLT-WRHOHBQNSA-N |

Isomeric SMILES |

[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |

Canonical SMILES |

C(CC1(N=N1)CN)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Photo-lysine-d2-1 for Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-lysine-d2-1, a deuterated, photo-activatable amino acid analog designed for covalent capture of protein-protein interactions (PPIs) in living cells. We will delve into its core mechanism of action, the strategic advantages of deuterium (B1214612) labeling, detailed experimental protocols for its application, and its utility in elucidating complex biological pathways.

Core Mechanism of Action: Covalent Capture of Protein Interactions

This compound is a synthetic amino acid that can be metabolically incorporated into proteins, replacing endogenous lysine.[1] Its utility as a protein crosslinker stems from a chemically inert diazirine moiety that, upon activation with ultraviolet (UV) light, forms a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately inserts into neighboring C-H, N-H, O-H, and S-H bonds, forming stable covalent crosslinks with interacting proteins.[2][3]

The photo-activation process is initiated by UV light, typically in the range of 350-370 nm.[4] This specific wavelength range is crucial as it minimizes damage to proteins and DNA that can occur at shorter wavelengths (e.g., 254 nm).[5] The activation of the diazirine group leads to the release of nitrogen gas and the formation of the carbene, which has a very short lifetime, ensuring that crosslinking is restricted to immediate protein neighbors.[2]

The Advantage of Deuterium Labeling

The inclusion of two deuterium atoms in the this compound structure offers significant advantages for mass spectrometry-based proteomics:

-

Increased Metabolic Stability: Deuteration has been shown to increase the metabolic stability of photo-lysine (B560627). One study reported a 25% greater metabolic stability in HeLa cell lysates compared to its non-deuterated counterpart. This increased stability ensures more of the photo-lysine analog is available for incorporation into proteins.

-

Reduced Background Crosslinking: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can reduce the rate of non-specific, background reactions, thereby improving the signal-to-noise ratio in crosslinking experiments.[6]

-

Distinct Mass Shift for Identification: The deuterium label provides a unique mass signature that aids in the identification and quantification of crosslinked peptides during mass spectrometry analysis.

Quantitative Data

While extensive quantitative data on the crosslinking efficiency and reaction kinetics of this compound is not widely available in a comparative format, the following table summarizes key parameters and findings from various studies.

| Parameter | Value/Observation | Source(s) |

| Optimal UV Activation Wavelength | 350 - 370 nm | [4] |

| Metabolic Stability Improvement | 25% greater stability in HeLa cell lysates compared to non-deuterated photo-lysine. | |

| Crosslinking Efficiency | Can reach 41-55% for specific protein dimers under optimized conditions. | |

| Carbene Intermediate Lifetime | Very short (nanoseconds to microseconds), ensuring proximity-based crosslinking. | [2] |

| Reaction Rate Constant (Carbene + Diazirine) | On the order of 109 M-1s-1 for singlet dialkylcarbenes. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Mammalian Cells

This protocol outlines the steps for incorporating this compound into cultured mammalian cells. For quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is often employed.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Lysine- and Arginine-free DMEM (for SILAC)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Lysine (12C6) and L-Arginine (12C6)

-

"Heavy" L-Lysine (e.g., 13C6, 15N2) and L-Arginine (e.g., 13C6, 15N4)

-

This compound

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture Adaptation (for SILAC):

-

Culture cells for at least 5-6 passages in lysine- and arginine-free DMEM supplemented with 10% dFBS and either "light" or "heavy" amino acids to achieve complete labeling.

-

-

This compound Incorporation:

-

For the experimental condition, replace the standard lysine-containing medium with lysine-free medium supplemented with this compound at a concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 24-48 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

-

-

Cell Harvesting:

-

After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

-

Cells can then be lysed or processed for in-cell crosslinking.

-

In-Cell Photo-Crosslinking

This protocol describes the UV irradiation step to induce covalent crosslinks between proteins that have incorporated this compound.

Materials:

-

Cells labeled with this compound

-

Ice-cold PBS

-

UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker)

Procedure:

-

Preparation for Irradiation:

-

For adherent cells, remove the culture medium and wash the cells with ice-cold PBS. Leave a thin layer of PBS on the cells during irradiation to prevent drying.

-

For suspension cells, wash and resuspend them in ice-cold PBS at a high density.

-

-

UV Irradiation:

-

Place the cell culture dish or suspension on a cold surface (e.g., an ice block) to minimize heat-induced stress.

-

Irradiate the cells with 365 nm UV light. The optimal irradiation time and distance from the UV source need to be empirically determined but typically range from 5 to 30 minutes. It is recommended to perform a time-course experiment to find the optimal balance between crosslinking efficiency and potential cell damage.

-

-

Post-Irradiation Processing:

-

Immediately after irradiation, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

The crosslinked cell pellet can be stored at -80°C or immediately processed for protein extraction and analysis.

-

Protein Extraction and Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of crosslinked proteins by mass spectrometry.

Materials:

-

Crosslinked cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Protein Extraction and Digestion:

-

Lyse the crosslinked cell pellet in a suitable lysis buffer.

-

Quantify the protein concentration of the lysate.

-

Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 columns to remove salts and other contaminants.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.

-

-

Data Analysis:

-

Use specialized crosslink identification software (e.g., pLink, MaxLynx, MeroX) to search the acquired MS/MS data against a protein sequence database.

-

These software packages are designed to identify both intra- and inter-protein crosslinked peptides based on their specific fragmentation patterns and mass shifts.

-

For SILAC experiments, the relative abundance of crosslinked peptides between the "light" and "heavy" samples can be quantified to identify interaction partners that are enriched upon crosslinking.

-

Visualizations

Mechanism of Action

Caption: Mechanism of this compound crosslinking.

Experimental Workflow

Caption: A typical experimental workflow for this compound.

Signaling Pathway: H3K27ac Reader Protein Identification

Caption: Elucidating H3K27ac-mediated protein recruitment.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to Photo-Reactive Amino Acids in Proteomics: A Technical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Photo-Reactive Amino Acids in Proteomics.

This in-depth guide explores the core principles of photo-reactive amino acids (PAAs), their application in capturing protein-protein interactions (PPIs), and their pivotal role in modern drug discovery. We provide a detailed overview of the major classes of PAAs, their mechanisms of action, and experimental protocols for their use in photo-affinity labeling (PAL) coupled with mass spectrometry.

Introduction: Illuminating the Interactome

Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both healthy and diseased states. Many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods. Photo-reactive amino acids offer a powerful solution by enabling the formation of covalent bonds between interacting proteins upon activation by UV light, effectively "freezing" these fleeting interactions for subsequent analysis.[1] This technique, known as photo-affinity labeling, has become an indispensable tool in chemical biology and proteomics for mapping PPI networks, identifying drug targets, and elucidating the structure of protein complexes.[2]

Core Concepts: The Chemistry of Photo-Activation

Photo-reactive amino acids are analogues of natural amino acids that have been chemically modified to include a photo-activatable moiety.[1] These moieties remain inert until they are exposed to a specific wavelength of UV light, at which point they form highly reactive intermediates that can covalently bond with nearby molecules. The most commonly used classes of photo-reactive groups in proteomics are aryl azides, benzophenones, and diazirines.[3]

Aryl Azides

Upon UV irradiation (typically 260-365 nm), aryl azides release nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or undergo ring expansion to react with nucleophilic residues on interacting proteins.

Benzophenones

Benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are activated by UV light (around 350-365 nm) to form a triplet-state diradical.[4] This excited state can abstract a hydrogen atom from a C-H bond on a nearby amino acid, leading to the formation of a stable covalent C-C bond. A key advantage of benzophenones is their relative stability and the fact that if no suitable reaction partner is in proximity, the excited state can relax back to the ground state, allowing for repeated excitation. This can contribute to higher crosslinking yields.

Diazirines

Diazirine-containing amino acids, such as photo-leucine and photo-methionine, are activated by UV light (around 350 nm) to extrude nitrogen gas and generate a highly reactive carbene intermediate. This carbene can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, making diazirines highly efficient and versatile crosslinkers. Their small size also minimizes potential steric hindrance.

Quantitative Comparison of Photo-Reactive Amino Acids

While direct quantitative comparisons of crosslinking efficiencies can be context-dependent (i.e., dependent on the specific proteins, their interaction interface, and experimental conditions), the following table summarizes some of the key characteristics of the major PAA classes.

| Feature | Aryl Azides | Benzophenones (e.g., pBpa) | Diazirines (e.g., photo-leucine) |

| Activation Wavelength | 260-365 nm | ~350-365 nm | ~350 nm |

| Reactive Intermediate | Nitrene | Diradical (Triplet State) | Carbene |

| Reactivity | Inserts into C-H, N-H bonds; reacts with nucleophiles | Abstracts H from C-H bonds | Inserts into C-H, O-H, N-H bonds |

| Crosslinking Efficiency | Generally lower, can be prone to side reactions with water. | Generally considered to have high crosslinking yields as the excited state can revert to the ground state if no reaction occurs. | Highly reactive carbene leads to efficient crosslinking, though yields can be variable. |

| Specificity | Can exhibit some selectivity for nucleophilic residues. | Relatively non-specific C-H insertion. | Highly non-specific, reacting with a broad range of bonds. |

| Key Advantages | Historically significant, well-established chemistry. | High crosslinking efficiency, reversible excitation. | Small size, high reactivity, and versatility. |

| Key Disadvantages | Lower efficiency, potential for side reactions. | Bulkier than diazirines, which may perturb interactions. | Can be quenched by water, potentially lowering yields in aqueous environments. |

Experimental Design and Protocols

The successful application of PAAs in proteomics requires careful experimental design, from the incorporation of the PAA into the protein of interest to the final mass spectrometric analysis of the crosslinked products.

Incorporation of Photo-Reactive Amino Acids

There are two primary strategies for incorporating PAAs into proteins:

-

Metabolic Labeling: This approach involves supplementing cell culture media with PAA analogues, such as photo-leucine and photo-methionine, which are then incorporated into newly synthesized proteins by the cell's own translational machinery. This method is useful for globally labeling proteins within a cell.

-

Site-Specific Incorporation: This technique utilizes genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a PAA (like pBpa) in response to a specific codon (e.g., an amber stop codon) that has been engineered into the gene of interest. This allows for precise control over the location of the photo-crosslinker.

A Representative Experimental Workflow for Photo-Affinity Labeling in Mammalian Cells

The following diagram outlines a typical workflow for a PAL experiment in mammalian cells, from cell culture to data analysis.

References

- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Mapping Histone Modifications with Photo-Lysine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a powerful chemoproteomic technique that utilizes Photo-lysine-d2 to map the dynamic landscape of histone modifications and their interacting proteins. By combining in vivo photo-cross-linking with quantitative mass spectrometry, this method allows for the identification and quantification of proteins that "read," "write," and "erase" histone post-translational modifications (PTMs), offering invaluable insights into epigenetic regulation.

Core Principles

The methodology hinges on the integration of two key technologies: photo-affinity labeling and stable isotope labeling by amino acids in cell culture (SILAC).

-

Photo-lysine: This unnatural amino acid is a derivative of lysine (B10760008) containing a diazirine moiety.[1][2] When introduced into cell culture, it is readily incorporated into newly synthesized proteins, including histones, by the native translational machinery.[1][2][3] Upon exposure to UV light, the diazirine group is activated, forming a highly reactive carbene that covalently cross-links with nearby molecules, effectively "trapping" transient and stable protein-protein interactions.[4][5][6]

-

Deuterium (B1214612) Labeling (d2): The "d2" in Photo-lysine-d2 refers to the incorporation of two deuterium atoms, stable heavy isotopes of hydrogen. This isotopic labeling makes the amino acid "heavy." In a SILAC-based quantitative proteomics workflow, cells are grown in either "light" medium containing standard Photo-lysine or "heavy" medium with Photo-lysine-d2.[7][8][9] When the proteomes from these two cell populations are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the precise relative quantification of identified proteins.[7][8][9][10][11][12]

By combining these approaches, researchers can not only identify the proteins that interact with histones in a modification-specific manner but also quantify how these interactions change under different cellular conditions, such as drug treatment or disease states.

Experimental Workflow

The overall experimental workflow for mapping histone modifications using Photo-lysine-d2 is a multi-step process that requires careful planning and execution. The following diagram and protocol provide a detailed overview of the key stages involved.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for SILAC-based quantitative proteomics and photo-cross-linking mass spectrometry.

SILAC Labeling with Photo-lysine-d2

This protocol outlines the metabolic labeling of mammalian cells.

-

Cell Culture:

-

Culture two populations of a human cell line (e.g., HEK293T or HeLa) in DMEM formulated for SILAC, deficient in L-lysine and L-arginine.

-

Supplement the media with 10% dialyzed fetal bovine serum.

-

For the "light" population, add "light" L-arginine and Photo-lysine.

-

For the "heavy" population, add "heavy" 13C6-L-arginine (or another heavy amino acid) and Photo-lysine-d2.

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[7]

-

-

Experimental Treatment:

-

In the final passage, the "heavy" cell population can be treated with a drug or stimulus of interest, while the "light" population serves as the control.

-

In Vivo UV Cross-linking

This protocol details the photo-cross-linking step.

-

Cell Preparation:

-

Wash the cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

-

-

UV Irradiation:

-

Place the cell suspension in a petri dish on ice.

-

Irradiate the cells with UV-A light (365 nm) at an energy of 2-5 J/cm^2.[13] The optimal energy dose should be determined empirically.

-

After irradiation, pellet the cells by centrifugation and flash-freeze them in liquid nitrogen for storage at -80°C.

-

Histone Enrichment and Protein Digestion

This protocol describes the isolation of histones and their preparation for mass spectrometry.

-

Cell Lysis and Sample Mixing:

-

Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Quantify the protein concentration of each lysate using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Histone Extraction:

-

Isolate nuclei from the combined cell lysate by centrifugation.

-

Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M sulfuric acid).

-

Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

-

-

In-solution Digestion:

-

Resuspend the purified histones in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Dilute the urea (B33335) concentration to below 2 M and digest the proteins with an appropriate protease, such as trypsin, overnight at 37°C.

-

LC-MS/MS Analysis and Data Processing

This protocol outlines the mass spectrometry and data analysis steps.

-

Peptide Fractionation:

-

LC-MS/MS:

-

Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.

-

-

Data Analysis:

-

Use specialized software for the identification of cross-linked peptides, such as xQuest, pLink, or MeroX.[14][15][16][17] These programs can handle the complexity of identifying two peptides linked together.

-

For quantification, use software like MaxQuant, which is well-suited for SILAC data.

-

The software will identify pairs of "light" and "heavy" cross-linked peptides and calculate the heavy-to-light ratio, indicating the change in the protein-protein interaction between the two conditions.

-

Data Presentation

The quantitative data obtained from a Photo-lysine-d2 experiment can be summarized in tables to highlight the changes in histone-interacting proteins.

Table 1: Quantification of Histone H3 Interactors in Response to Drug Treatment

| Interacting Protein | Gene | UniProt ID | H/L Ratio | p-value | Function |

| Chromodomain-helicase-DNA-binding protein 1 | CHD1 | Q14839 | 2.5 | 0.001 | Chromatin remodeling |

| Bromodomain-containing protein 4 | BRD4 | O60885 | 0.4 | 0.005 | Transcriptional regulation |

| Histone deacetylase 1 | HDAC1 | Q13547 | 1.1 | 0.85 | Histone deacetylation |

| SUZ12 polycomb repressive complex 2 subunit | SUZ12 | Q15022 | 3.1 | <0.001 | Histone methylation |

H/L Ratio: Heavy-to-Light ratio. A ratio > 1 indicates increased interaction upon treatment, while a ratio < 1 indicates decreased interaction.

Table 2: Quantification of Histone H4 Post-Translational Modifications

| Peptide Sequence | Modification | H/L Ratio | p-value |

| GKGGKGLGKGGAKR | K5ac | 1.8 | 0.01 |

| GKGGKGLGKGGAKR | K8ac | 1.5 | 0.03 |

| GKGGKGLGKGGAKR | K12ac | 0.7 | 0.04 |

| SVTYSK | S1ph | 2.2 | 0.008 |

This table showcases how SILAC can also be used to quantify changes in the abundance of specific histone PTMs themselves.

Signaling Pathways and Logical Relationships

The Photo-lysine-d2 methodology can be used to elucidate the intricate signaling pathways that involve histone modifications. For instance, it can map the recruitment of "reader" proteins to specific histone marks, which in turn can recruit other effector proteins.

Conclusion

The use of Photo-lysine-d2 in conjunction with quantitative mass spectrometry provides a robust and versatile platform for the in-depth analysis of histone-mediated protein-protein interactions. This technique empowers researchers to dissect the complex regulatory networks of the epigenome, identify novel drug targets, and gain a deeper understanding of the molecular mechanisms underlying health and disease. By offering both qualitative and quantitative data, this approach is poised to accelerate discoveries in the fields of chromatin biology and drug development.

References

- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 10. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Illuminating Protein Interactions: A Protocol for Incorporating Photo-Lysine-d2-1 into Mammalian Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of Photo-Lysine-d2-1, a photo-activatable amino acid analog, into mammalian cells. This technique is a powerful tool for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment, with particular utility in studying the roles of lysine (B10760008) post-translational modifications (PTMs). The inclusion of a deuterium (B1214612) label (d2) on the photo-lysine (B560627) molecule enhances its metabolic stability and reduces background noise in mass spectrometry-based analyses, thereby improving the accuracy of quantitative proteomics.

Introduction

Photo-reactive amino acids are revolutionary tools in chemical biology, enabling the "freezing" of transient or weak biomolecular interactions for subsequent analysis.[1] this compound is a synthetic analog of the natural amino acid lysine, featuring a diazirine moiety.[2][3] This diazirine group is chemically inert until activated by ultraviolet (UV) light, at which point it forms a highly reactive carbene intermediate that covalently bonds with nearby molecules.[2][3] By incorporating this compound into cellular proteins in place of natural lysine, researchers can, upon UV irradiation, permanently crosslink proteins to their interaction partners.

The deuterium labeling in this compound provides a distinct mass shift that aids in the confident identification of labeled peptides during mass spectrometry. This protocol details the metabolic labeling of mammalian cells with this compound, UV-induced photo-crosslinking, and subsequent analysis using quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Principle of the Method

The workflow for incorporating this compound and identifying interacting proteins can be summarized in the following key steps:

-

Metabolic Labeling: Mammalian cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular translational machinery recognizes and incorporates this unnatural amino acid into newly synthesized proteins.

-

UV Crosslinking: The cells are exposed to UV light (typically 365 nm) to activate the diazirine group on the incorporated this compound, inducing covalent crosslinks between the labeled protein and its proximal interactors.

-

Cell Lysis and Protein Enrichment: The cells are lysed, and the protein complexes containing the photo-crosslinked bait protein are enriched, often through affinity purification if the bait protein is tagged.

-

Proteomic Analysis: The enriched protein complexes are analyzed by mass spectrometry to identify the crosslinked interacting proteins. The use of SILAC allows for the quantitative comparison between crosslinked and control samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀D₂N₄O₂ |

| Molecular Weight | 174.20 g/mol |

| Excitation Wavelength | ~365 nm |

| Reactive Group | Diazirine |

| Isotopic Label | Deuterium (d2) |

Table 2: Representative Quantitative Data

| Parameter | Cell Line | Condition | Result | Reference |

| Incorporation Rate | Various | Metabolic Labeling | 4% - 40% | [4] |

| Cell Viability | HeLa, HEK293T | Photocatalytic Labeling | >84% | [1] |

| SILAC Incorporation | HEK293T | 5 cell doublings in heavy media | >97% | [5][6] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for incorporating this compound into adherent mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Lysine-deficient DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Culture: Culture the mammalian cells in their complete growth medium until they reach approximately 70-80% confluency.

-

Media Preparation: Prepare the labeling medium by supplementing lysine-deficient DMEM with 10% dFBS and the desired concentration of this compound. A starting concentration of 2 mM can be used, with optimization between 0.5 mM and 8 mM potentially required for different cell lines.

-

Adaptation (for SILAC): For quantitative proteomics using SILAC, adapt two populations of cells to "light" (containing natural lysine) and "heavy" (containing a heavy isotope-labeled lysine, e.g., ¹³C₆,¹⁵N₂-Lysine) SILAC media for at least five cell doublings to achieve >95% incorporation.[7][8]

-

Labeling:

-

Aspirate the complete growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium containing this compound to the cells.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins. The optimal incubation time may vary depending on the protein of interest's turnover rate.

Protocol 2: In Vivo UV Photo-Crosslinking

Materials:

-

Cells labeled with this compound

-

Ice-cold PBS

-

UV lamp (365 nm)

Procedure:

-

Preparation: Place the cell culture plate on ice.

-

Washing: Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.

-

UV Irradiation:

-

Remove the lid of the culture plate.

-

Irradiate the cells with 365 nm UV light. A typical dose can be achieved with an intensity of 5-20 mW/cm² for 2-20 minutes.[9] For specific setups, a UV lamp with an intensity of 50,000 μW/cm² can be used.[10] The optimal UV dose should be determined empirically to maximize crosslinking while minimizing cell damage.

-

-

Harvesting: Immediately after irradiation, aspirate the PBS and proceed with cell lysis according to the downstream application (e.g., immunoprecipitation, proteomics).

Protocol 3: Verification of Incorporation and Crosslinking by Western Blot

This protocol allows for the confirmation of this compound incorporation and successful UV-induced crosslinking of a target protein of interest (POI) to its binding partners.

Materials:

-

UV-irradiated and non-irradiated cell lysates

-

Lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lysis: Lyse both UV-irradiated and non-irradiated cells in lysis buffer.

-

Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel.

-

Western Blot:

-

Transfer the proteins to a membrane.

-

Block the membrane.

-

Incubate with the primary antibody against the POI.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop with a chemiluminescent substrate and image the blot.

-

-

Analysis: Compare the lanes for the UV-irradiated and non-irradiated samples. A successful crosslinking will result in the appearance of higher molecular weight bands in the UV-irradiated lane, representing the POI covalently linked to its interaction partners.[11]

Mandatory Visualizations

Caption: Experimental workflow for this compound incorporation and analysis.

Caption: UV-induced crosslinking of interacting proteins.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Incorporation Efficiency | - Insufficient incubation time.- Presence of competing lysine in the medium.- this compound degradation. | - Increase incubation time.- Ensure use of lysine-deficient medium and dialyzed FBS.- Store this compound properly and prepare fresh labeling medium. |

| No or Weak Crosslinking Signal | - Insufficient UV dose.- Low expression of the protein of interest.- Transient or weak interaction. | - Optimize UV irradiation time and intensity.- Overexpress the protein of interest if possible.- Increase cell density before crosslinking. |

| High Cell Death | - this compound toxicity.- Excessive UV exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce UV irradiation time or intensity. |

| High Background in Mass Spectrometry | - Non-specific binding to affinity resins.- Contamination during sample preparation. | - Include stringent wash steps during affinity purification.- Use control samples (e.g., no UV irradiation, no this compound) to identify non-specific binders. |

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound to uncover novel protein-protein interactions and gain deeper insights into the complex regulatory networks within mammalian cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 11. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV Crosslinking with Photo-lysine-d2-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Photo-lysine-d2-1, a photo-activatable amino acid analog, to investigate protein-protein interactions (PPIs) through UV crosslinking. The protocols outlined herein are designed for applications in target identification and the elucidation of cellular signaling pathways, with a particular focus on the study of histone post-translational modifications (PTMs).

Introduction

This compound is a powerful tool for capturing transient and stable protein-protein interactions directly within a cellular context. This lysine (B10760008) analog contains a diazirine moiety, which upon exposure to 365 nm UV light, forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity. The inclusion of deuterium (B1214612) atoms enhances its metabolic stability and reduces non-specific background crosslinking, thereby improving the signal-to-noise ratio in subsequent analyses. This technique is particularly valuable for studying the interactomes of proteins, such as histones, where lysine PTMs play a critical role in recruiting effector proteins that regulate chromatin structure and gene expression.

Physicochemical Properties and Advantages

This compound offers several advantages over non-deuterated photo-lysine (B560627) and other crosslinking reagents. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀D₂N₄O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| UV Activation Wavelength | 365 nm | [2] |

| Metabolic Stability | 25% greater than non-deuterated photo-lysine in HeLa cell lysates | [1] |

| Background Crosslinking | Reduced due to the kinetic isotope effect of deuterium | [1] |

Experimental Workflows

The general workflow for a UV crosslinking experiment using this compound involves metabolic incorporation of the amino acid, in situ UV irradiation, cell lysis, enrichment of crosslinked complexes, and identification of interacting proteins by mass spectrometry. For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated into the workflow.

Caption: General experimental workflow for UV crosslinking with this compound.

Detailed Protocols

Protocol 1: Metabolic Incorporation of this compound in Mammalian Cells

This protocol describes the metabolic labeling of mammalian cells with this compound.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Lysine-deficient DMEM (e.g., Thermo Fisher Scientific Cat# 88364)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

L-proline (optional, to prevent metabolic conversion of arginine to proline)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed mammalian cells in a culture dish at a density that will result in 70-80% confluency at the time of harvesting.

-

Media Preparation: Prepare the labeling medium by supplementing lysine-deficient DMEM with 10% dFBS, antibiotics, and this compound. The optimal concentration of this compound should be empirically determined for each cell line, but a starting concentration of 0.4 mM is recommended. If arginine is also being used for SILAC labeling, add L-proline to a final concentration of 200 mg/L to prevent its conversion to proline.

-

Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the lysine-deficient medium may be necessary. This can be achieved by mixing complete medium with the labeling medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages.

-

Labeling:

-

Aspirate the complete medium from the cells and wash once with PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 24-72 hours. The optimal incubation time depends on the protein turnover rate of the protein of interest and should be determined empirically. For histone proteins, which have a relatively slow turnover, a longer incubation time is generally required.

-

-

Harvesting: After the labeling period, the cells are ready for UV crosslinking.

Protocol 2: UV Crosslinking in situ

This protocol describes the UV irradiation of this compound-labeled cells to induce crosslinking.

Materials:

-

This compound labeled cells from Protocol 1

-

UV lamp with a 365 nm wavelength output (e.g., Stratalinker® UV Crosslinker)

-

Ice-cold PBS

Procedure:

-

Preparation: Place the culture dish containing the labeled cells on ice.

-

Washing: Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.

-

UV Irradiation:

-

Remove the lid of the culture dish.

-

Place the dish directly under the 365 nm UV lamp. The distance from the lamp to the cells should be minimized to ensure efficient crosslinking.

-

Irradiate the cells with a total energy of 1-5 J/cm². The optimal energy dose should be determined empirically, balancing crosslinking efficiency with potential cell damage. A typical starting point is 2 J/cm². This can be achieved, for example, by irradiating for 15-30 minutes with a lamp intensity of 1-2 mW/cm².

-

-

Post-Irradiation: Immediately after irradiation, proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Extraction

This protocol describes the lysis of crosslinked cells and extraction of proteins.

Materials:

-

UV-irradiated cells from Protocol 2

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Lysis: Add ice-cold lysis buffer to the culture dish.

-

Scraping: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collection: Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube. This lysate is now ready for downstream applications such as affinity purification.

Protocol 4: Quantitative Proteomics using SILAC and this compound

This protocol outlines the integration of SILAC with this compound labeling for quantitative analysis of protein interactors.

Materials:

-

Lysine and Arginine-deficient DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)

-

This compound

Procedure:

-

SILAC Labeling: Culture two populations of cells in parallel.

-

"Light" population: Culture in medium supplemented with "light" L-arginine and this compound (in place of "light" L-lysine).

-

"Heavy" population (Control): Culture in medium supplemented with "heavy" L-arginine and "heavy" L-lysine.

-

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, specific time point) to the "light" labeled cells. The "heavy" labeled cells will serve as the control.

-

UV Crosslinking: Perform UV crosslinking on the "light" labeled cells as described in Protocol 2. The "heavy" labeled cells are typically not irradiated and serve as a negative control for crosslinking-dependent interactions.

-

Cell Lysis and Mixing: Lyse the "light" and "heavy" cell populations separately as described in Protocol 3. Combine the lysates in a 1:1 protein concentration ratio.

-

Downstream Analysis: Proceed with affinity purification of the bait protein and mass spectrometry analysis. The relative abundance of interacting proteins is determined by the ratio of the "light" to "heavy" peptide signals in the mass spectrometer.

Application Example: Investigating the H3K27ac Interactome

Histone H3 lysine 27 acetylation (H3K27ac) is a key epigenetic mark associated with active enhancers and promoters. This compound can be used to identify the "reader" proteins that bind to this modification and regulate gene expression.

A key finding from studies using photo-lysine is the identification of the SWI/SNF chromatin remodeling complex and the Polycomb Repressive Complex 2 (PRC2) as interactors of H3K27ac.[1] These two complexes have an antagonistic relationship in regulating gene expression.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation of Photo-lysine-d2-1 Crosslinked Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of proteins crosslinked using Photo-lysine-d2-1 for mass spectrometry analysis. This method allows for the identification of protein-protein interactions and the quantitative analysis of these interactions through the incorporation of a stable isotope-labeled, photo-activatable amino acid analog.

Introduction

This compound is a powerful tool for studying protein-protein interactions. It is a synthetic amino acid analog containing a diazirine moiety, which can be photo-activated by UV light to form a covalent bond with interacting proteins, and a deuterium (B1214612) label (d2) for quantitative mass spectrometry analysis. This approach, known as crosslinking mass spectrometry (XL-MS), enables the capture of transient and weak interactions in a cellular context. The deuterium labeling allows for the relative quantification of protein interactions under different conditions, providing valuable insights into dynamic cellular processes.

The general workflow for a this compound crosslinking experiment involves several key stages:

-

Metabolic Incorporation: Introduction of this compound into proteins by culturing cells in a medium containing this amino acid analog.

-

In Vivo Crosslinking: Covalent capture of interacting proteins by exposing the cells to UV light.

-

Cell Lysis and Protein Extraction: Disruption of cells to release the crosslinked protein complexes.

-

Protein Digestion: Enzymatic cleavage of proteins into smaller peptides.

-

Enrichment of Crosslinked Peptides: Isolation of the low-abundant crosslinked peptides from the complex mixture of linear peptides.

-

LC-MS/MS Analysis: Separation and identification of the crosslinked peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identification of crosslinked sites and quantification of changes in protein interactions.

Data Presentation

Quantitative Analysis of Crosslinked Peptides

The primary advantage of using this compound is the ability to perform quantitative analysis. By comparing the signal intensities of the deuterated ("heavy") and non-deuterated ("light") crosslinked peptides, the relative abundance of a specific protein-protein interaction can be determined between two experimental conditions. The results are typically presented in a table format, as shown below.

| Crosslinked Proteins | Crosslinked Residues | Sequence of Crosslinked Peptides | Fold Change (Heavy/Light) | p-value |

| Protein A - Protein B | K123 - Y45 | ... | 2.5 | 0.01 |

| Protein C - Protein D | K88 - S210 | ... | 0.8 | 0.04 |

| Protein E - Protein F | K56 - A150 | ... | 3.1 | 0.005 |

Experimental Protocols

Protocol 1: Metabolic Incorporation of this compound in Mammalian Cells

This protocol describes the metabolic labeling of mammalian cells with this compound. The efficiency of incorporation can vary between cell lines and should be optimized.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-lysine-free medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Culture cells in their standard complete growth medium to the desired confluency (typically 70-80%).

-

Prepare the labeling medium: Supplement L-lysine-free medium with 10% dFBS and the desired concentration of this compound. A starting concentration of 100-200 µM is recommended. For the "light" control, supplement the L-lysine-free medium with the same concentration of standard L-lysine.

-

Wash the cells once with sterile PBS.

-

Remove the PBS and add the prepared labeling medium to the cells.

-

Incubate the cells for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins. The optimal incubation time should be determined empirically for each cell line.

Protocol 2: In Vivo UV Crosslinking

This protocol details the photo-activation of the diazirine group in this compound to induce covalent crosslinks between interacting proteins.

Materials:

-

Cells metabolically labeled with this compound

-

Ice-cold PBS

-

UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker® or equivalent)

-

Cell scrapers

Procedure:

-

Place the cell culture plates on ice.

-

Remove the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Place the uncovered plates directly under a 365 nm UV lamp. The distance between the lamp and the cells should be minimized (e.g., 5-10 cm).

-

Irradiate the cells with UV light for 15-30 minutes. The optimal irradiation time and energy dose (typically 1-2 J/cm²) should be determined to maximize crosslinking efficiency while minimizing cell damage.

-

After irradiation, immediately harvest the cells by scraping them into ice-cold PBS.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Cell Lysis and Protein Digestion

This protocol describes the extraction of proteins from the crosslinked cells and their subsequent enzymatic digestion.

Materials:

-

Crosslinked cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium bicarbonate (NH4HCO3)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the proteins to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Protein Digestion:

-

Dilute the protein sample with 50 mM NH4HCO3 to reduce the concentration of detergents.

-

Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

-

Incubate overnight at 37°C with shaking.

-

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

Protocol 4: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)

Crosslinked peptides are generally larger than the more abundant linear peptides. This size difference can be exploited for their enrichment using SEC.

Materials:

-

Digested and desalted peptide mixture

-

SEC column (e.g., Superdex Peptide PC 3.2/30 or equivalent)

-

SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)

-

HPLC system

Procedure:

-

Equilibrate the SEC column with the mobile phase at a low flow rate (e.g., 50 µL/min).

-

Inject the peptide sample onto the column.

-

Elute the peptides isocratically with the mobile phase.

-

Collect fractions based on the UV chromatogram (214 nm and 280 nm). Crosslinked peptides are expected to elute in the earlier fractions, before the bulk of the linear peptides.

-

Pool the early eluting fractions containing the enriched crosslinked peptides.

-

Dry the pooled fractions in a vacuum centrifuge.

Protocol 5: LC-MS/MS Analysis

The enriched crosslinked peptides are analyzed by high-resolution mass spectrometry to identify the crosslinked sites and quantify their relative abundance.

Instrumentation:

-

Nano-liquid chromatography system

-

High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos or equivalent)

LC Parameters (Example):

-

Column: Acclaim PepMap C18 column (50 cm x 75 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in 80% acetonitrile

-

Gradient: A linear gradient from 5% to 40% B over 90-120 minutes.

-

Flow Rate: 300 nL/min

MS Parameters (Example):

-

MS1 Scan:

-

Resolution: 120,000

-

Scan range: 350-1500 m/z

-

AGC target: 4e5

-

-

MS2 Scan (Data-Dependent Acquisition):

-

TopN: 10-20 most intense precursors

-

Isolation window: 1.6 m/z

-

Activation type: HCD

-

Collision energy: 30-35%

-

Resolution: 30,000

-

AGC target: 1e5

-

Protocol 6: Data Analysis

Specialized software is required for the identification and quantification of crosslinked peptides.

Software:

-

Crosslink identification: MeroX, pLink, XlinkX (within Proteome Discoverer), or similar.

-

Quantitative analysis: Software capable of quantifying heavy/light peptide ratios (e.g., MaxQuant with the crosslinking search feature enabled).

Data Analysis Workflow:

-

Database Searching: Search the raw MS data against a protein sequence database using the chosen crosslinking software.

-

Specify the crosslinker as "Photo-lysine-d2" with the corresponding mass modification.

-

Define the enzyme (e.g., Trypsin/P) and the number of allowed missed cleavages.

-

Set precursor and fragment ion mass tolerances.

-

Specify fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).

-

-

False Discovery Rate (FDR) Estimation: Apply a strict FDR cutoff (e.g., 1-5%) at the crosslink spectrum match (CSM) and crosslinked peptide level.

-

Quantification: For quantitative analysis, the software should be configured to recognize the mass shift introduced by the deuterium label in this compound. The software will then calculate the area under the curve for the light and heavy isotopic envelopes of the crosslinked peptides to determine the H/L ratio.

-

Data Interpretation: Analyze the identified crosslinks to map protein-protein interaction sites. Use the quantitative data to identify changes in interactions between different experimental conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Application Notes & Protocols for In Vivo Protein Crosslinking with Photo-lysine-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

In vivo photo-crosslinking is a powerful technique used to capture protein-protein interactions (PPIs) in their native cellular environment. This method utilizes photo-activatable amino acids, which are structurally similar to their natural counterparts and can be incorporated into proteins during translation.[1] Photo-lysine is a lysine (B10760008) analogue containing a diazirine moiety, a small, chemically inert group that becomes highly reactive upon exposure to long-wave UV light (typically 350-370 nm).[1][2] Activation of the diazirine generates a short-lived, highly reactive carbene intermediate that covalently bonds with any nearby molecule, effectively "freezing" transient and stable protein interactions.[1][2]

Photo-lysine-d2 is a deuterated version of Photo-lysine, making it an ideal tool for quantitative mass spectrometry-based proteomics. The known mass shift introduced by the deuterium (B1214612) labels allows for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows.[3] In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (normal) or "heavy" (deuterated) version of an amino acid. By combining the cell populations after experimental treatment but before analysis, the relative abundance of proteins and their interaction partners can be accurately quantified by comparing the peptide intensities in the mass spectrometer.[4][5] This approach minimizes experimental variability and allows for the precise measurement of changes in protein interactions in response to stimuli, such as drug treatment.

Advantages of Photo-lysine-d2:

-

In Vivo Application: Captures interactions within the complex and dynamic environment of a living cell.[6]

-

Temporal Control: Crosslinking is initiated at a specific time point by UV irradiation, providing a snapshot of interactions.[2]

-

Capture of Transient Interactions: The rapid, proximity-based reaction can trap weak or transient PPIs often missed by other methods.[1]

-

Quantitative Analysis: The deuterium label enables robust relative quantification of interaction dynamics using SILAC-based mass spectrometry.[3][4]

-

High Efficiency: Photo-lysine has been shown to be readily incorporated by native mammalian translation machinery and exhibits high crosslinking efficiency.[1]

Applications in Research and Drug Development

-

Target Identification and Validation: Identifying the cellular binding partners of a drug candidate or therapeutic target.

-

Mechanism of Action Studies: Elucidating how a drug modulates protein-protein interaction networks.

-

Signaling Pathway Analysis: Mapping dynamic changes in protein complexes within a signaling cascade upon stimulation.[7][8] For example, studying the dimerization and recruitment of adaptor proteins to the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[7][8]

-

Mapping Protein Complex Topology: Providing distance constraints for the structural modeling of protein complexes.

Experimental Workflow and Protocols

The overall experimental workflow involves metabolic labeling of cells, UV-induced crosslinking, cell lysis, enrichment of crosslinked complexes, and analysis by quantitative mass spectrometry.

Protocol 1: SILAC Labeling and Incorporation of Photo-lysine

This protocol is adapted for mammalian cells (e.g., HEK293T, HeLa) and assumes a two-population SILAC experiment.

Materials:

-

SILAC-grade DMEM or RPMI medium, deficient in L-lysine and L-arginine.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

"Light" Photo-lysine (non-deuterated).

-

"Heavy" Photo-lysine-d2.

-

"Light" L-Arginine (Arg-0).

-

"Heavy" L-Arginine (e.g., Arg-10, ¹³C₆,¹⁵N₄).

-

Cell line of interest.

Procedure:

-

Prepare Media: Create two types of SILAC media:

-

Light Medium: Supplement lysine-deficient medium with "Light" Photo-lysine (at a concentration similar to physiological lysine, e.g., ~0.8 mM) and "Light" L-Arginine.

-

Heavy Medium: Supplement lysine-deficient medium with "Heavy" Photo-lysine-d2 and "Heavy" L-Arginine.

-

Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine) to both media.

-

-

Cell Adaptation: Culture cells for at least 5-6 passages in the respective "Light" and "Heavy" media to ensure >95% incorporation of the labeled amino acids.[9]

-

Verify Incorporation: Before the main experiment, verify incorporation efficiency by running a small sample of protein lysate from each cell population on a mass spectrometer. The mass shift in peptides from the "Heavy" population should be clearly visible. Incorporation rates for photo-amino acids can range from 4% to 40%.[6]

-

Experiment Expansion: Expand the adapted cell populations for the final experiment. Plate cells to reach ~80-90% confluency on the day of the experiment.

-

Stimulation/Treatment: On the day of the experiment, treat one of the cell populations (e.g., the "Heavy" population) with the stimulus of interest (e.g., a drug candidate) for the desired duration. The other population ("Light") serves as the control.

Protocol 2: In Vivo UV Crosslinking and Cell Lysis

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Long-wave UV lamp (e.g., Stratalinker or similar device with 365 nm bulbs).[10]

-

Cell scrapers.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

-

Preparation: Remove the culture medium from the plates.

-

Wash: Gently wash the cells twice with ice-cold PBS to remove any residual medium. Aspirate the final wash completely.

-

UV Irradiation: Place the uncovered plates on ice and irradiate with 365 nm UV light.[10] The optimal energy and duration should be empirically determined, but a common starting point is 1-5 J/cm² for 10-30 minutes.[10] Keep the cells on ice throughout the irradiation to minimize cellular stress responses.

-

Harvesting: Immediately after irradiation, add ice-cold Lysis Buffer to the plate. Scrape the cells and collect the lysate.

-

Combine Populations: Combine the lysates from the "Light" control and "Heavy" treated populations in a 1:1 protein ratio. A BCA or Bradford assay should be performed to determine protein concentration.

-

Solubilization: Incubate the combined lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

Protocol 3: Protein Digestion and Enrichment of Crosslinked Peptides

Crosslinked peptides are often low in abundance compared to linear peptides.[11] Enrichment is a critical step to increase the likelihood of their identification by mass spectrometry. Size-Exclusion Chromatography (SEC) is a common method that separates larger, crosslinked peptides from smaller, linear ones.[11][12]

Materials:

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.

-

Sequencing-grade Trypsin.

-

SEC column suitable for peptide separation (e.g., Superdex Peptide).

-

SEC Mobile Phase (e.g., 30% acetonitrile (B52724) / 0.1% trifluoroacetic acid).

Procedure:

-

Reduction & Alkylation:

-

To the clarified lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

-

-

Digestion:

-

Dilute the sample with ammonium (B1175870) bicarbonate (100 mM, pH 8.0) to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Quenching and Desalting: Acidify the sample with formic acid to quench the digestion. Desalt the peptides using a C18 solid-phase extraction cartridge.

-

SEC Enrichment:

Data Presentation and Analysis

The enriched peptides are analyzed by high-resolution LC-MS/MS. Specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX node, pLink) is required to identify the crosslinked peptide pairs and perform quantification.[11]

Example Data Table: Quantifying Changes in EGFR Interactome

The following table is an illustrative example of data obtained from a SILAC experiment investigating changes in the EGFR interactome upon EGF stimulation. The "Heavy" population (Photo-lysine-d2) was stimulated with EGF, while the "Light" (Photo-lysine) was not.

| Crosslinked Protein 1 | Crosslinked Protein 2 | Peptide Sequence 1 | Peptide Sequence 2 | H/L Ratio | Regulation |

| EGFR | GRB2 | ...VPLDPAPP... | ...IYV... | 8.2 | Upregulated |

| EGFR | SHC1 | ...LGNLS... | ...VNV... | 6.5 | Upregulated |

| EGFR | EGFR | ...LTSIIS... | ...ELVEPL... | 4.1 | Upregulated |

| HSP90 | EGFR | ...IMK... | ...LQASD... | 1.1 | Unchanged |

| Tubulin | GAPDH | ...VVK... | ...LKT... | 0.9 | Unchanged |

-

H/L Ratio: The ratio of the intensity of the "Heavy" (stimulated) peptide signal to the "Light" (control) peptide signal.

-

Interpretation: Ratios significantly greater than 1 indicate an increased interaction upon stimulation. Ratios close to 1 indicate no change.

Visualization of Signaling Pathways

Graphviz diagrams can illustrate the specific interactions being targeted within a signaling pathway.

Application Example: EGFR Signaling

Photo-crosslinking can be used to map the direct interactions of adaptor proteins like GRB2 and SHC1 with EGFR upon ligand binding, a critical step for activating downstream pathways like the Ras-MAPK cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photo-lysine-d2-1 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Photo-lysine-d2-1, a deuterated, photo-activatable amino acid analog of lysine (B10760008), for the in-vivo labeling and capture of protein-protein interactions within a cellular context. This powerful tool is particularly valuable for identifying proteins that interact with lysine post-translational modifications (PTMs).

Introduction

This compound is a synthetic amino acid designed for metabolic incorporation into proteins during translation in living cells.[1] It features a diazirine moiety, a photo-reactive group that, upon exposure to UV light (typically 365 nm), forms a highly reactive carbene intermediate. This intermediate rapidly and covalently crosslinks with nearby interacting molecules, effectively "capturing" transient and stable protein-protein interactions.[1][2] The deuterium (B1214612) labeling on this compound provides enhanced metabolic stability and reduces background noise in mass spectrometry (MS) analyses, making it an ideal tool for quantitative proteomics workflows such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1]

Principle of the Method

The experimental workflow involves three key stages:

-

Metabolic Labeling: Cells are cultured in a specially formulated medium where L-lysine is replaced with this compound. The native cellular translational machinery incorporates this analog into newly synthesized proteins.

-

In-Vivo Photo-Crosslinking: The cell culture is exposed to UV light, activating the diazirine group on the incorporated this compound and inducing covalent crosslinking between the labeled protein and its proximal interaction partners.

-

Analysis: The crosslinked protein complexes are then isolated, and the interacting partners are identified and quantified using mass spectrometry-based proteomic techniques.

Experimental Protocols

This section provides detailed protocols for cell culture, labeling with this compound, in-vivo photo-crosslinking, and subsequent sample preparation for proteomic analysis. The protocols are optimized for mammalian cell lines such as HEK293T.

Materials and Reagents

-

This compound

-

Lysine and Arginine-deficient DMEM (e.g., Thermo Fisher Scientific)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Arginine (for "light" and "medium" SILAC labels)

-

¹³C₆ L-Arginine (for "heavy" SILAC label)

-

L-Lysine (for "light" SILAC control)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

UV crosslinker with 365 nm bulbs

Cell Culture and SILAC Labeling

For quantitative proteomics, a SILAC-based approach is recommended. This involves creating "light," "medium," and "heavy" cell populations. For this protocol, we will focus on a "light" control (standard L-lysine) and a "heavy" experimental condition (this compound).

Table 1: SILAC Media Composition for this compound Labeling

| Component | "Light" Medium (Control) | "Heavy" Medium (Experimental) |

| Lysine/Arginine-deficient DMEM | 500 mL | 500 mL |

| Dialyzed FBS | 50 mL (10%) | 50 mL (10%) |

| Penicillin-Streptomycin | 5 mL (1%) | 5 mL (1%) |

| L-Lysine | Standard concentration (e.g., 146 mg/L) | 0 |

| This compound | 0 | Optimized concentration (e.g., 146 mg/L) |

| L-Arginine | Standard concentration (e.g., 84 mg/L) | Standard concentration (e.g., 84 mg/L) |

Protocol:

-

Cell Line Adaptation: Culture your mammalian cell line of choice (e.g., HEK293T) in the "light" and "heavy" SILAC media for at least five to six passages to ensure complete incorporation of the respective amino acids.

-

Seeding: Seed the adapted cells for your experiment. Ensure the cells are in the logarithmic growth phase.

-

Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a sufficient duration to allow for protein expression and incorporation of this compound. An incubation period of 24 to 48 hours is typically recommended.

In-Vivo Photo-Crosslinking

-

Preparation: Just before crosslinking, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

UV Irradiation: Place the culture dish on ice and irradiate with 365 nm UV light. The optimal duration and intensity of UV exposure should be empirically determined, but a common starting point is 10-30 minutes.[3]

-

Cell Lysis: Immediately after crosslinking, lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crosslinked protein complexes.

Sample Preparation for Mass Spectrometry

-

Protein Quantification: Determine the protein concentration of the cleared lysates.

-

Mixing (for SILAC): If using a SILAC approach, mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: The protein mixture can be subjected to in-solution or in-gel digestion with a protease such as trypsin.

-

Enrichment (Optional): Depending on the experimental goals, enrichment for the bait protein or for crosslinked peptides may be performed.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected outcomes. Note that optimal conditions may vary depending on the cell line and specific experimental setup.

Table 2: Recommended Labeling Conditions

| Parameter | Recommended Range | Notes |

| Cell Line | HEK293T, HeLa, COS7 | Amenable to metabolic labeling. |

| This compound Concentration | 50 - 200 mg/L | Start with the standard lysine concentration in your medium. |

| Incubation Time | 24 - 72 hours | Longer times may increase incorporation but also potential toxicity. |

| UV Crosslinking Wavelength | 365 nm | Standard for diazirine activation. |

| UV Crosslinking Time | 5 - 30 minutes | Optimize to maximize crosslinking while minimizing cell damage. |

Table 3: Expected Labeling Efficiency

| Cell Line | This compound Concentration | Incubation Time | Estimated Incorporation Rate |

| HEK293T | 100 - 150 mg/L | 48 hours | 60-80% |

| HeLa | 100 - 150 mg/L | 48 hours | >25% (compared to non-deuterated) |

Note: The incorporation rate can be determined by mass spectrometry by analyzing the ratio of labeled to unlabeled peptides for highly abundant proteins.

Visualizations

Experimental Workflow

Caption: Experimental workflow for SILAC-based photo-crosslinking.

Photo-Crosslinking Mechanism

References

Application Notes and Protocols for Western Blot Analysis of Photo-lysine-d2-1 Crosslinked Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct and transient protein-protein interactions (PPIs) is crucial for elucidating complex cellular signaling pathways and for the development of targeted therapeutics. The use of photo-activatable amino acids, such as photo-lysine (B560627), provides a powerful tool to capture these interactions in their native cellular environment. Photo-lysine contains a diazirine moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate, which then covalently crosslinks with interacting proteins in close proximity. This application note provides a detailed protocol for the incorporation of photo-lysine-d2-1 into cellular proteins, UV-induced crosslinking, and the subsequent analysis of the resulting protein complexes by Western blotting. The inclusion of a deuterated (d2) photo-lysine analog can be advantageous for mass spectrometry-based identification of crosslinked peptides, though for Western blot analysis, its behavior is identical to the non-deuterated form.

Principle of the Method

The experimental workflow involves three main stages:

-

In vivo incorporation of this compound: Cells are cultured in a lysine-deficient medium supplemented with this compound, allowing for its incorporation into the cellular proteome during protein synthesis.

-